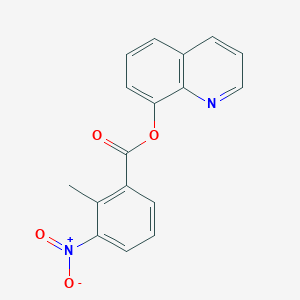

喹啉-8-基-2-甲基-3-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C17H12N2O4 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described . Various substituted N-(quinolin-8-yl)benzamides reacted with tertiary or secondary or primary alkyl bromides giving the alkylated products in good to moderate yields .Molecular Structure Analysis

The molecular structure of Quinolin-8-yl 2-methyl-3-nitrobenzoate consists of a quinoline ring attached to a 2-methyl-3-nitrobenzoate group . The average mass of the molecule is 308.288 Da and the monoisotopic mass is 308.079712 Da .Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions. For instance, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described .科学研究应用

1. 合成和表征

喹啉-8-基-2-甲基-3-硝基苯甲酸酯及其衍生物在合成和表征各种化合物中起着重要作用。例如,它们参与了与硝基取代芳香羧酸合成质子转移化合物,这些化合物使用红外光谱和单晶X射线衍射方法进行表征。这些化合物表现出主要的氢键相互作用,在某些情况下导致简单的链状聚合物结构 (Smith, Wermuth, & White, 2001)。此外,报道了含喹啉环的3,4,5-三取代-1,2,4-三唑衍生物的合成,其中一些衍生物显示出显著的抗菌活性 (Yurttaş等,2020)。

2. 抗癌应用

喹啉-8-基衍生物已被探索其在抗癌应用中的潜力。例如,合成和表征了含有喹啉-8-基团的Ag(I)-N-杂环卡宾配合物,其中一些对乳腺癌细胞显示出显著的抗癌活性 (Luo et al., 2021)。另一项研究报道了lakshminine及相关的氧异喹啉的合成,其中一些化合物显示出边缘的抗增殖活性 (Castro-Castillo et al., 2010)。

3. 抗菌和抗真菌活性

喹啉-8-基衍生物的抗菌和抗真菌性质也值得关注。多种化合物,如5-[6-氯/氟/硝基-2-(对氯/氟/甲基苯基)-喹啉-4-基]-1,3,4-噁二唑-2-硫醇,已被合成并进行了体外抗菌试验筛选,显示出有希望的结果 (Faldu et al., 2014)。另一项研究合成了具有潜在抗菌活性的吡唑并[3,4-d]嘧啶衍生物,显示出显著的抗菌和抗真菌活性 (Holla et al., 2006)。

4. 电化学和表面研究

喹啉-8-基衍生物在电化学和表面研究中具有应用,特别是作为缓蚀剂。一项关于新合成的含苯并咪唑基团的8-羟基喹啉衍生物的研究揭示了它们在磷酸环境中作为缓蚀剂的潜力,其吸附行为和抑制效率通过各种分析技术得到确认 (Faydy et al., 2020)。

5. 合成具有不同应用的新化合物

报道了新化合物的合成,例如2-(苯并[d]噻唑-2-基)-8-取代-2H-吡唑并[4,3-c]喹啉-3(5H)-酮,其中一些对各种人类癌细胞系显示出显著的体外抗增殖活性 (Reis et al., 2011)。另一项研究合成并表征了含N-(2-(1H-苯并[d]咪唑-2-基)喹啉-8-基)苯甲酰胺衍生物的镍配合物,这些配合物在乙烯寡聚化活化中表现出良好的活性 (Wang, Shen, & Sun, 2009)。

安全和危害

作用机制

Target of Action

Quinolin-8-yl 2-methyl-3-nitrobenzoate is a synthetic compound that belongs to the quinoline family Quinoline derivatives have been extensively studied for their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of Quinolin-8-yl 2-methyl-3-nitrobenzoate with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are yet to be identified .

Pharmacokinetics

It’s worth noting that the metabolism of similar compounds involves various cytochrome p450 (cyp) isozymes, including cyp2c8, cyp2c9, cyp2c19, cyp3a4, and cyp3a5 . These enzymes play a crucial role in the biotransformation of drugs, affecting their bioavailability and therapeutic efficacy.

Result of Action

Quinoline derivatives are known for their diverse biological and pharmaceutical activities .

属性

IUPAC Name |

quinolin-8-yl 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-13(7-3-8-14(11)19(21)22)17(20)23-15-9-2-5-12-6-4-10-18-16(12)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSNXHYJUYQOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320039 |

Source

|

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313267-47-9 |

Source

|

| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)

![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)

![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)